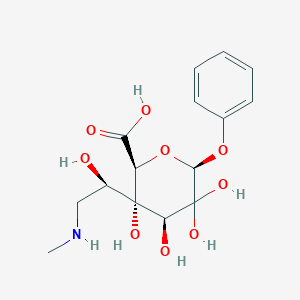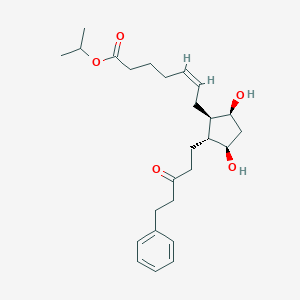
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide
描述
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide is a chemical compound with the molecular formula C15H21N5O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This structure is often found in compounds with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid.
Introduction of Amino and Methoxy Groups: The amino and methoxy groups are introduced through nitration, reduction, and methylation reactions.
Attachment of the Propyl Chain: The propyl chain is attached via alkylation reactions using appropriate alkyl halides.
Formamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific proteins or enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation.
相似化合物的比较
Similar Compounds
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)tetrahydro-2-furancarboxamide: This compound has a similar quinazoline core but features a tetrahydrofuran ring instead of a formamide group.
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)furan-2-carboxamide: This compound also has a similar structure but includes a furan ring.
Uniqueness
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its formamide group, in particular, may play a crucial role in its interaction with molecular targets and its overall mechanism of action.
属性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCTLUUKXETML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145434 | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026411-59-5 | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026411595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)METHYLAMINO)PROPYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0ZVJ2KM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


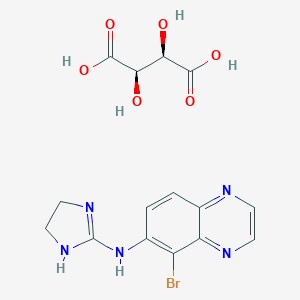



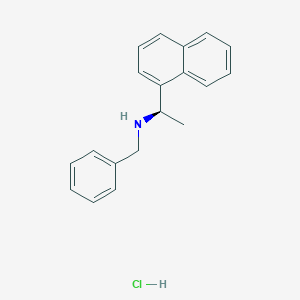
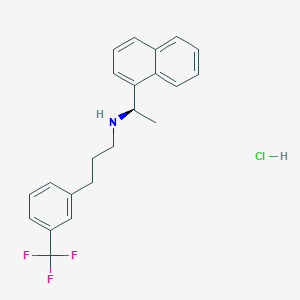
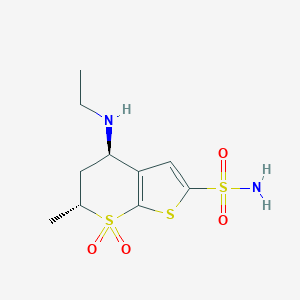

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)



